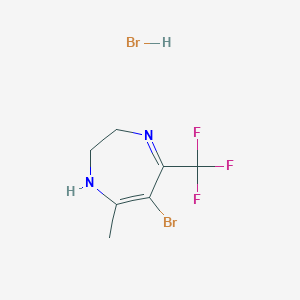

6-Bromo-7-methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine, hydrobromide

説明

6-Bromo-7-methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine, hydrobromide is a synthetic heterocyclic compound featuring a seven-membered diazepine ring with two nitrogen atoms. Key structural attributes include:

- Methyl group at position 7, contributing to steric effects and metabolic stability.

- Trifluoromethyl group at position 5, imparting electron-withdrawing properties and resistance to oxidative degradation.

- Hydrobromide salt, improving solubility in polar solvents and bioavailability.

特性

IUPAC Name |

6-bromo-7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrF3N2.BrH/c1-4-5(8)6(7(9,10)11)13-3-2-12-4;/h12H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIWPSLJLMMNOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NCCN1)C(F)(F)F)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine, hydrobromide typically involves multi-step organic reactions

Formation of the Diazepine Core: The initial step involves the cyclization of appropriate precursors, such as diamines and diketones, under acidic or basic conditions to form the diazepine ring.

Methylation: Methyl groups are typically introduced using methylating agents such as methyl iodide or dimethyl sulfate.

Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the bromine or methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions may target the diazepine ring or the bromine atom, using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of brominated or methylated oxides.

Reduction: Formation of dehalogenated or reduced diazepine derivatives.

Substitution: Formation of azido or thiolated derivatives.

科学的研究の応用

Research has demonstrated that this compound exhibits notable biological activities. It has been investigated for its potential as an antiviral agent against HIV-1 variants. In a study focusing on the structure-activity relationship (SAR), derivatives of diazepines were tested for their inhibitory effects on HIV-1 reverse transcriptase (RT). The results indicated that certain substitutions at the 4 and 5 positions significantly enhanced antiviral activity, while substitutions at the 7 position led to reduced efficacy .

Table 1: Inhibitory Activity of Diazepine Derivatives

| Compound Structure | % Inhibition at 1 μM |

|---|---|

| 4-Methyl | 71 |

| 5-Methyl | 22 |

| 6-Methyl | 42 |

| 7-Methyl | 1 |

Applications in Medicinal Chemistry

The unique structure of 6-bromo-7-methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine makes it a valuable scaffold for developing new pharmacological agents. Its potential applications include:

- Antiviral Agents : As mentioned earlier, its derivatives have shown promise against HIV-1. Ongoing research aims to optimize these compounds for better efficacy and reduced side effects.

- GABA Receptor Modulation : Compounds similar to this diazepine have been explored as allosteric modulators of GABA_A receptors. Such modulation can be crucial in developing treatments for anxiety disorders and epilepsy .

Case Studies

One notable case study involved the synthesis of a series of substituted diazepines where researchers systematically varied substituents at different positions on the diazepine ring. The findings highlighted that specific modifications could lead to compounds with enhanced biological activity against various targets, including cancer cells and neuroreceptors .

Another investigation focused on the crystal structure analysis of related compounds using X-ray crystallography. This study provided insights into how structural variations influence binding affinity and selectivity for biological targets .

作用機序

The mechanism of action of 6-Bromo-7-methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine, hydrobromide involves its interaction with specific molecular targets. The diazepine ring can bind to enzymes or receptors, modulating their activity. The bromine and trifluoromethyl groups can enhance binding affinity and selectivity, influencing the compound’s overall biological activity.

類似化合物との比較

Structural Analogues: Brominated Heterocycles

Table 1: Key Structural and Spectral Comparisons

Key Observations:

- Ring Size and Nitrogen Placement : The diazepine core (seven-membered) offers conformational flexibility compared to rigid six-membered indoles or azaindoles. This flexibility may enhance binding to diverse biological targets .

- Halogenation Patterns: Bromine at C6 in diazepine aligns with C6-bromoindoles (e.g., Compound 1), which are associated with enhanced bioactivity due to halogen-bonding interactions .

- Electron-Withdrawing Groups: The trifluoromethyl group in the diazepine derivative contrasts with acetyl/propionyl groups in tryptamines (Compound 1). CF₃ groups are known to improve metabolic stability and membrane permeability compared to ester-linked side chains .

Physicochemical Properties

- Solubility : The hydrobromide salt form enhances aqueous solubility relative to neutral brominated indoles (e.g., Compound 3, which lacks ionizable groups) .

- Thermal Stability : Methyl and trifluoromethyl groups at adjacent positions may reduce ring strain in diazepines compared to tetrabromoindoles, which show decomposition at elevated temperatures due to steric clashes .

生物活性

6-Bromo-7-methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine, hydrobromide (CAS No. 1274892-31-7) is a synthetic compound belonging to the diazepine class. This compound has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and receptor modulation. This article explores the biological activity of this compound, focusing on its interactions with GABA receptors and its pharmacological implications.

- Molecular Formula : CHBrFN

- Molecular Weight : 337.96 g/mol

- CAS Number : 1274892-31-7

GABA Receptor Modulation

Research indicates that compounds structurally similar to diazepines often interact with gamma-aminobutyric acid type A (GABA) receptors, which are pivotal in mediating inhibitory neurotransmission in the brain. The benzodiazepine class of drugs typically acts as positive allosteric modulators at these receptors.

-

Mechanism of Action :

- 6-Bromo-7-methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine may enhance the GABA-induced chloride currents through GABA receptors. This action is crucial for its anxiolytic and sedative effects.

- Studies have shown that benzodiazepines can bind to specific sites on GABA receptors composed of various subunit combinations (α, β, γ). The binding affinity and efficacy can vary significantly depending on the subunit composition .

- Pharmacological Studies :

Case Study 1: Anxiolytic Effects

In a study examining the anxiolytic properties of various benzodiazepines, compounds that enhance GABAergic transmission were found to significantly decrease anxiety-like behaviors in rats. The results indicated that the efficacy of these compounds is closely tied to their ability to modulate GABA receptor activity .

Case Study 2: Dependence and Withdrawal

Research on acute dependence-like effects following administration of benzodiazepines has highlighted the role of specific GABA receptor subtypes in mediating withdrawal symptoms. The findings suggest that compounds like 6-Bromo-7-methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine could exhibit similar dependence profiles due to their interaction with these receptors .

Comparative Analysis of Biological Activity

| Compound Name | Mechanism | Anxiolytic Activity | Dependence Potential |

|---|---|---|---|

| 6-Bromo-7-methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine | Positive allosteric modulator of GABA | Yes (potentially) | Moderate (similar to benzodiazepines) |

| Diazepam | Positive allosteric modulator of GABA | Yes | High |

| Zolpidem | Selective modulator of GABA (α1 subunit) | Yes | Moderate |

Q & A

Q. What synthetic methodologies are recommended for preparing 6-Bromo-7-methyl-5-(trifluoromethyl)-1H,2H,3H-1,4-diazepine hydrobromide?

A multi-step synthesis is typically employed, starting with the formation of the diazepine core via cyclization of a diamine precursor. Bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions. The trifluoromethyl group is often introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling. The hydrobromide salt is formed by treating the free base with HBr in a polar solvent (e.g., ethanol), followed by recrystallization. Purity is confirmed by HPLC and elemental analysis. For analogous brominated heterocycles, silica gel chromatography is critical for isolating intermediates .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- 1H/13C/19F NMR : Essential for confirming substitution patterns and detecting tautomerism in the diazepine ring. Deuterated DMSO or CDCl3 is preferred due to the compound’s potential hygroscopicity.

- Mass Spectrometry (HRMS) : Validates molecular weight and bromine isotope patterns.

- X-ray Crystallography : Resolves absolute configuration and crystal packing; SHELX software is widely used for refinement, particularly for handling twinned crystals or high-resolution data .

- IR Spectroscopy : Identifies functional groups like C=O or N-H stretches in the diazepine ring.

Q. What purification strategies are effective for isolating the hydrobromide salt?

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between the free base and salt.

- Column Chromatography : Neutral alumina or silica gel with gradients of ethyl acetate/hexane removes non-ionic impurities.

- Ion-Exchange Resins : Selectively retain the hydrobromide form while eluting neutral byproducts .

Q. How should this compound be stored to ensure stability?

Store at 0–6°C under anhydrous conditions in amber vials to prevent photodegradation and hydroscopic degradation. Desiccants like silica gel are recommended. Stability should be monitored via periodic NMR or HPLC to detect decomposition, particularly hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can discrepancies in reported NMR chemical shifts be resolved?

Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Strategies include:

Q. What crystallographic challenges arise when determining this compound’s structure, and how are they addressed?

- Twinned Crystals : Use SHELXL’s TWIN/BASF commands for refinement.

- Disorder in the Trifluoromethyl Group : Apply anisotropic displacement parameters and partial occupancy models.

- Weak Diffraction : Collect high-resolution data (e.g., synchrotron sources) and use SHELXE for phase extension in low-resolution cases .

Q. How can the regioselectivity of bromination be controlled during synthesis?

Regioselectivity is influenced by electronic and steric factors:

Q. What mechanistic insights explain the formation of the diazepine ring?

The ring forms via intramolecular cyclization of a diamine precursor, often under acidic or basic conditions. Key steps:

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The CF3 group is electron-withdrawing, which:

Q. What strategies improve yield during hydrobromide salt formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。